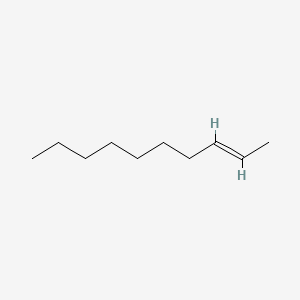

2-Decene, (E)-

Description

Significance and Context of Straight-Chain Alkenes in Organic Chemistry

Straight-chain alkenes, characterized by a hydrocarbon chain with at least one carbon-carbon double bond (C=C), are fundamental to organic chemistry. The presence of this double bond imparts a degree of reactivity that distinguishes them from their saturated alkane counterparts numberanalytics.comphysicsandmathstutor.com. This reactivity is primarily due to the pi (π) bond within the double bond, which is more accessible for chemical reactions than the sigma (σ) bonds physicsandmathstutor.com.

These compounds are indispensable in modern chemistry and industry, serving as crucial intermediates and building blocks for numerous products. They are essential in the production of plastics, synthetic rubber, fine chemicals, pharmaceuticals, and various materials numberanalytics.comphysicsandmathstutor.comtutorchase.comontosight.ainus.edu.sghashnode.dev. The linear, unbranched nature of straight-chain alkyl groups, which form the backbone of these alkenes, contributes to predictable molecular structures and well-understood chemical behaviors fiveable.mecuny.edu. Industrially, alkenes are often derived from the oligomerization of ethylene (B1197577) or the cracking of heavier hydrocarbons hashnode.dev.

Stereochemical Considerations: The (E)-Configuration and Isomerism in Decenes

Alkenes, particularly those with substituents on the double-bonded carbons, can exhibit stereoisomerism, specifically geometric isomerism, also known as cis-trans or E/Z isomerism cuny.edumasterorganicchemistry.comchemistrytalk.orgsiue.edulumenlearning.comdalalinstitute.com. This phenomenon arises because rotation around a carbon-carbon double bond is restricted due to the overlap of p-orbitals forming the pi bond masterorganicchemistry.comdalalinstitute.com. For geometric isomerism to occur, each carbon atom involved in the double bond must be attached to two different atoms or functional groups chemistrytalk.orgdalalinstitute.com.

In the case of 2-decene, the double bond is located between the second and third carbon atoms. This structure allows for two geometric isomers: (E)-2-decene and (Z)-2-decene. The nomenclature for these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. The (E) designation (from the German word "entgegen," meaning opposite) is used when the two higher-priority substituents on each of the double-bonded carbons are located on opposite sides of the double bond masterorganicchemistry.comsiue.edulibretexts.org. Conversely, the (Z) designation (from the German word "zusammen," meaning together) is used when the higher-priority substituents are on the same side masterorganicchemistry.comsiue.edulibretexts.org. (E)-2-Decene is also commonly referred to as trans-2-decene (B104024) ontosight.ainist.gov. These isomers possess distinct physical and chemical properties, allowing for their separation masterorganicchemistry.comlumenlearning.com.

Scope and Research Imperatives for (E)-2-Decene Investigations

(E)-2-Decene, with the molecular formula C₁₀H₂₀, is a specific isomer within the decene family. Its structure features a ten-carbon chain with the double bond positioned between C2 and C3, with the substituents arranged in the trans (E) configuration ontosight.ainist.govnih.gov. While research often focuses on terminal alkenes like 1-decene (B1663960) due to their direct use in polymerization, internal alkenes like (E)-2-decene are also significant. They can be formed through the isomerization of terminal alkenes, a process influenced by catalysts such as alumina (B75360) mdpi.com.

The study of specific isomers like (E)-2-decene contributes to a deeper understanding of how molecular structure, particularly stereochemistry, influences chemical reactivity and physical properties. Such knowledge is crucial for developing selective synthetic methodologies and for predicting the behavior of these compounds in various chemical transformations. (E)-2-Decene can serve as an intermediate in the synthesis of a range of chemicals, including flavors, perfumes, pharmaceuticals, dyes, oils, and resins lumenlearning.comnih.gov. Research into alkene chemistry, in general, continues to explore new catalytic systems for their synthesis and transformation, aiming for greater efficiency, selectivity, and sustainability nus.edu.sgnumberanalytics.comlianerossi.orgifpenergiesnouvelles.fr.

Data Tables

To illustrate the properties of (E)-2-Decene, the following data tables are provided:

Table 1: Physical Properties of (E)-2-Decene

| Property | Value | Unit | Source |

| Molecular Weight | 140.27 | g/mol | nist.govnih.gov |

| Boiling Point | 170.6 – 173.9 | °C | nih.govchemsrc.com |

| Density | 0.7401 – 0.749 | g/cm³ (at 20°C) | nih.govchemsrc.com |

| Refractive Index | 1.4243 | (at 20°C) | nih.gov |

| Flash Point | < 131 | °F | nih.gov |

| Solubility | Insoluble | water | nih.gov |

Table 2: Stereoisomerism in 2-Decene

| Isomer Type | Designation | Description of Substituent Arrangement | Common Name |

| Geometric Isomer | (E) | Higher priority groups on each double-bonded carbon are on opposite sides of the double bond. | trans-2-Decene |

| Geometric Isomer | (Z) | Higher priority groups on each double-bonded carbon are on the same side of the double bond. | cis-2-Decene |

Compound Name List:

(E)-2-Decene

trans-2-Decene

cis-2-Decene

2-Decene

Structure

3D Structure

Properties

CAS No. |

20063-97-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(E)-dec-2-ene |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3+ |

InChI Key |

YKNMBTZOEVIJCM-HWKANZROSA-N |

SMILES |

CCCCCCCC=CC |

Isomeric SMILES |

CCCCCCC/C=C/C |

Canonical SMILES |

CCCCCCCC=CC |

Other CAS No. |

25339-53-1 |

Origin of Product |

United States |

Synthetic Methodologies for E 2 Decene and Its Derivatives

Industrial Scale Production Approaches for Decenes

On an industrial scale, the production of specific decene isomers like (E)-2-decene is often integrated within broader manufacturing streams that generate a range of alpha-olefins or mixed alkenes. The primary feedstock for these processes is typically ethylene (B1197577) or larger hydrocarbons derived from crude oil.

The oligomerization of ethylene is a cornerstone of the modern chemical industry for producing linear alpha-olefins (LAOs), including 1-decene (B1663960), a direct precursor that can be isomerized to 2-decene. This process involves the controlled addition of ethylene monomers to a growing chain, catalyzed by organometallic complexes. Several major industrial processes are employed for this purpose.

The Shell Higher Olefin Process (SHOP) is a highly integrated and flexible system that produces a wide distribution of LAOs. mnstate.edulumenlearning.com It begins with the oligomerization of ethylene using a nickel-phosphine complex as a catalyst at temperatures of 80 to 120 °C and pressures of 70 to 140 bar. mnstate.edu This step yields a mixture of even-numbered alpha-olefins. The desired fractions, such as 1-decene, are then separated by distillation. A key feature of the SHOP process is its ability to convert undesired olefin fractions into more valuable products through subsequent isomerization and metathesis steps. mnstate.eduorganic-chemistry.org

The Ziegler Process , another major industrial route, utilizes Ziegler-Natta catalysts, typically based on titanium compounds and aluminum alkyls, for ethylene oligomerization. iitk.ac.in These processes also produce a broad range of LAOs. Variations of this technology, such as the modified Ziegler process used by INEOS, allow for some control over the product distribution. The primary product of these oligomerization routes is the terminal alkene, 1-decene, due to the nature of the catalytic cycle which favors chain termination via β-hydride elimination from the growing alkyl chain. stenutz.eu

| Industrial Process | Catalyst System | Primary Product | Key Features |

|---|---|---|---|

| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complex | Linear Alpha-Olefins (e.g., 1-Decene) | Highly flexible; integrates isomerization and metathesis to adjust product distribution. mnstate.eduresearchgate.net |

| Ziegler Process | Ziegler-Natta (e.g., Ti/Al-alkyls) | Linear Alpha-Olefins (e.g., 1-Decene) | One of the foundational processes for LAO production. iitk.ac.in |

| Chromium-Based Processes (e.g., Chevron Phillips) | Chromium complexes with specific ligands | Specific LAOs (e.g., 1-Hexene, 1-Octene) | Highly selective for specific oligomers (trimerization, tetramerization). iitk.ac.in |

Catalytic pyrolysis, also known as catalytic cracking, is a fundamental petroleum refining process that breaks down large hydrocarbon molecules into smaller, more valuable ones, including alkenes. chemsrc.com This method is less selective than oligomerization and produces a complex mixture of alkanes and alkenes of various chain lengths and isomeric forms.

The process involves heating heavy hydrocarbon feedstocks (like gas oil or petroleum waxes) to high temperatures (typically 450-650°C) in the presence of a catalyst. chemsrc.commdpi.com The catalysts play a crucial role in directing the bond cleavage mechanisms.

C-C Bond Fission : Acidic catalysts like zeolites (e.g., HZSM-5) and metal oxides such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zinc oxide (ZnO) promote the cleavage of carbon-carbon bonds, leading to the formation of smaller alkanes and alkenes. nist.govnih.gov

C-H Bond Fission (Dehydrogenation) : Catalysts containing metals like chromium (Cr₂O₃), vanadium (V₂O₂), or molybdenum (MoO₃) can facilitate the removal of hydrogen, converting alkanes into their corresponding alkenes. nist.govnih.gov

While catalytic pyrolysis can generate internal alkenes like 2-decene, it is not a targeted synthesis method. The product stream contains a broad spectrum of isomers (e.g., 1-decene, 2-decene, 3-decene, etc., in both E and Z forms) that require extensive and energy-intensive separation to isolate a specific compound like (E)-2-decene.

Laboratory-Scale Synthesis of (E)-2-Decene

In a laboratory setting, the synthesis of (E)-2-decene prioritizes precision and stereochemical control over bulk production. Methods are chosen to ensure the double bond is formed in the desired position (between C2 and C3) and with the correct trans (E) geometry.

Several classic and modern organic reactions can be employed to stereoselectively synthesize (E)-2-decene.

One prominent method is the reduction of an internal alkyne . The dissolving metal reduction of 2-decyne (B165317) using sodium metal in liquid ammonia (B1221849) is a highly effective and stereospecific method for preparing (E)-2-decene. The mechanism involves a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being fully reduced to the (E)-alkene.

Another powerful technique is the Wittig reaction . This reaction involves the coupling of a carbonyl compound with a phosphorus ylide. lumenlearning.com To achieve high (E)-selectivity, a stabilized ylide is typically required. organic-chemistry.org The synthesis of (E)-2-decene could be achieved by reacting octanal (B89490) with a stabilized ylide such as (triphenylphosphoranylidene)ethane. The electron-withdrawing nature of the substituent on the ylide favors the thermodynamic pathway, leading to the formation of the more stable (E)-alkene.

A related method is the Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate (B1237965) carbanion. The HWE reaction is renowned for its excellent (E)-selectivity in alkene synthesis and represents an improvement over the classical Wittig reaction, as the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed.

A common and efficient laboratory route to (E)-2-decene is the catalytic isomerization of the readily available terminal isomer, 1-decene. This process involves shifting the position of the double bond from the end of the carbon chain to an internal position. Transition metal complexes, particularly those based on ruthenium, are highly effective for this transformation.

Research has shown that various ruthenium sources, including simple salts and well-defined complexes like Grubbs-type metathesis catalysts, can act as potent isomerization catalysts at elevated temperatures (e.g., 150 °C). Studies using 1-decene have demonstrated that these catalysts can form highly active, ligand-free ruthenium species in situ that facilitate the isomerization process. The mechanism often proceeds through a metal-hydride addition/elimination pathway, which allows the double bond to "walk" along the alkyl chain until it reaches a more thermodynamically stable position. Bifunctional ruthenium catalysts have also been designed to achieve high efficiency in converting terminal alkenes to internal (E)-alkenes.

| Catalyst Type | Example Catalyst | Typical Conditions | Selectivity |

|---|---|---|---|

| Ruthenium(II) Complexes | RuCl₂(PPh₃)₃ | Neat substrate, ~150 °C | High selectivity for internal alkenes. |

| Grubbs-type Catalysts | Hoveyda-Grubbs 2nd Gen. | Neat substrate, ~150 °C | Effective, but can decompose to form isomerization catalysts. |

| Bifunctional Ruthenium Catalysts | Ru complexes with N-heterocyclic ligands | Solvent, moderate temperature | Designed for high (E)-selectivity. |

The selective formation of (E)-2-decene from 1-decene is a classic example of thermodynamic control. In a chemical reaction that can yield multiple products, the product distribution is governed by either kinetics (the rate of formation) or thermodynamics (the stability of the products).

The kinetic product is the one that forms the fastest because its formation has the lowest activation energy.

In the context of decene isomers, 1-decene is a terminal, monosubstituted alkene. (E)-2-decene is an internal, disubstituted alkene. Alkene stability generally increases with the number of alkyl substituents on the double bond. Therefore, (E)-2-decene is significantly more thermodynamically stable than 1-decene. The (Z)-2-decene isomer is also more stable than 1-decene but is less stable than the (E) isomer due to steric strain between the alkyl groups on the same side of the double bond.

When an isomerization reaction is conducted under conditions that allow for reversibility (e.g., higher temperatures, sufficient reaction time, and an appropriate catalyst), the system can reach equilibrium. At equilibrium, the product ratio reflects the relative thermodynamic stabilities of the isomers. Because (E)-2-decene is the most stable isomer, it will be the major product under thermodynamic control. Running the reaction at a lower temperature or for a shorter time might favor a kinetic product, but in the case of isomerization, the goal is typically to access the most stable isomer.

Isomerization of 1-Decene to (E)-2-Decene: Catalytic Approaches

Advanced Catalytic Systems for (E)-Selectivity

The stereoselective synthesis of (E)-alkenes, such as (E)-2-decene, is often achieved through the semi-hydrogenation of internal alkynes. While traditional methods often favor the formation of (Z)-alkenes, several advanced catalytic systems have been developed to achieve high (E)-selectivity. These systems often employ transition metals such as ruthenium and iridium.

Ruthenium-based catalysts have demonstrated high efficiency in the E-selective semi-hydrogenation of alkynes. For instance, a simple ruthenium catalyst can achieve the semi-hydrogenation of diaryl alkynes to the corresponding (E)-alkenes in very good yields, using alcohols as the hydrogen source. organic-chemistry.org Mechanistic studies suggest that the high (E)-selectivity arises from the catalyst-driven isomerization of the initially formed (Z)-alkene to the more stable (E)-isomer. organic-chemistry.org A diruthenium hydride complex has also been shown to be an active catalyst for the (E)-selective semi-hydrogenation of alkynes under mild conditions, proceeding via the isomerization of an intermediate (Z)-alkene. chemrxiv.org

Iridium-based catalysts have also been successfully employed for the (E)-selective semi-hydrogenation of alkynes. A protocol utilizing a commercially available iridium complex and a bidentate phosphine (B1218219) ligand has been developed for this purpose, offering excellent stereoselectivity and functional group tolerance. researchgate.net Ligand-promoted iridium-catalyzed transfer hydrogenation of terminal alkynes with ethanol (B145695) as the hydrogen source has also been reported, where the selectivity is controlled by the choice of ligand. acs.orgnih.gov

The following table summarizes representative catalytic systems for the E-selective semi-hydrogenation of alkynes:

| Catalyst System | Hydrogen Source | Substrate Scope | Key Features |

| Ru3(CO)12 or RuCl2(DMSO)4 | Alcohols (e.g., benzyl (B1604629) alcohol, isopropanol) | Diaryl alkynes | Ligand-free, mild conditions, high yields. organic-chemistry.org |

| [Ru2(tBuPNNP)H(μ-H)Cl(μ-Cl)(CO)2] | H2 | Internal alkynes | Bimetallic system, mild conditions, good functional group tolerance. chemrxiv.org |

| [Ir(COD)Cl]2 / bidentate phosphine ligand | Formic acid | Internal alkynes | Commercially available catalyst, excellent stereoselectivity. researchgate.net |

| [Ir(cod)Cl]2 / DPPE | Ethanol | Terminal alkynes | Ligand-controlled selectivity. acs.orgnih.gov |

Synthesis of (E)-2-Decene Derivatives

Once the (E)-2-decene scaffold is synthesized, its double bond serves as a versatile handle for further functionalization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Strategies for Functionalization of the (E)-2-Decene Scaffold

The unactivated double bond in (E)-2-decene can be functionalized through a variety of catalytic methods, with nickel and palladium-based systems being particularly prominent.

Nickel-catalyzed dicarbofunctionalization has emerged as a powerful tool for the 1,2-difunctionalization of alkenes. nih.govnih.govsemanticscholar.org This method allows for the simultaneous introduction of two carbon-based substituents across the double bond. These reactions can proceed through both two-electron and radical pathways, and while often requiring directing groups for selectivity, examples of directing-group-free difunctionalization of unactivated alkenes are being developed. nih.govnih.gov

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another fundamental method for the functionalization of alkenes like (E)-2-decene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically results in the formation of a substituted alkene with trans selectivity. organic-chemistry.org The reductive Heck reaction is a variation that involves the interception of the alkylpalladium(II) intermediate with a hydride source, leading to the formation of a new C-H bond. nih.gov Palladium-catalyzed 1,2-hydrovinylation of 1,3-dienes with vinyl triflates also provides access to highly functionalized tri- and tetrasubstituted alkenes. acs.org

The following table provides an overview of functionalization strategies for alkene scaffolds:

| Reaction Type | Catalyst | Key Features |

| Dicarbofunctionalization | Nickel complexes | Forms two new C-C bonds across the alkene. nih.govnih.gov |

| Heck Reaction | Palladium complexes | Couples the alkene with an unsaturated halide to form a substituted alkene. wikipedia.orgorganic-chemistry.org |

| Reductive Heck Reaction | Palladium complexes | Results in hydroarylation or hydrovinylation of the alkene. nih.gov |

| 1,2-Hydrovinylation | Palladium complexes | Couples 1,3-dienes with vinyl electrophiles. acs.org |

Stereocontrolled Functionalization Approaches

Introducing new stereocenters on the (E)-2-decene scaffold in a controlled manner is crucial for the synthesis of chiral molecules. Several powerful catalytic asymmetric reactions have been developed for this purpose.

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the same face of the double bond (syn-dihydroxylation). The choice of ligand dictates which enantiomer of the diol is formed.

Similarly, the Sharpless asymmetric aminohydroxylation provides a direct route to enantioenriched vicinal amino alcohols. organic-chemistry.orgnih.govresearchgate.net This reaction also employs an osmium catalyst and a chiral ligand, with a nitrogen source such as a sulfonamide or carbamate. researchgate.net The reaction is regio- and stereoselective, offering a powerful tool for the synthesis of important building blocks. nih.gov

Asymmetric epoxidation is another key method for the stereocontrolled functionalization of alkenes, providing chiral epoxides that can be further transformed into a variety of functional groups. The Sharpless asymmetric epoxidation is highly effective for allylic alcohols. wikipedia.orgwikipedia.org For unfunctionalized alkenes like (E)-2-decene, other methods such as the Jacobsen-Katsuki epoxidation, which uses a manganese-salen catalyst, or the Shi epoxidation, an organocatalytic method, are employed. wikipedia.org

The following table summarizes key stereocontrolled functionalization approaches for alkenes:

| Reaction | Catalyst/Reagent | Product | Key Features |

| Asymmetric Dihydroxylation | OsO4, chiral ligand (e.g., (DHQ)2PHAL) | Vicinal diol | High enantioselectivity, syn-addition. wikipedia.orgorganic-chemistry.org |

| Asymmetric Aminohydroxylation | OsO4, chiral ligand, nitrogen source | Vicinal amino alcohol | High enantioselectivity and regioselectivity. organic-chemistry.orgnih.gov |

| Asymmetric Epoxidation | Chiral catalysts (e.g., Mn-salen, Shi catalyst) | Epoxide | Provides chiral epoxides from unfunctionalized alkenes. wikipedia.org |

Reaction Mechanisms and Reactivity of E 2 Decene

Electrophilic Addition Reactions to the (E)-2-Decene Double Bond

Electrophilic addition is a characteristic reaction of alkenes. byjus.com In this process, the π bond is broken, and two new σ bonds are formed by the addition of an electrophilic reagent across the double bond. chemistrystudent.com The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. chemistrysteps.comlibretexts.org

The general mechanism involves two main steps:

Electrophilic Attack: The π electrons of the alkene's double bond attack an electrophile (E+), forming a new C-E σ bond and a carbocation intermediate. libretexts.org

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbocation, forming another new σ bond and the final product. libretexts.org

Stereochemical Course of Addition Reactions

The stereochemistry of an addition reaction describes the spatial arrangement of the atoms in the product. Additions to the double bond can be classified as syn or anti. chemistrysteps.comyoutube.com

Syn-addition: Both new groups add to the same face of the double bond. chemistrysteps.comyoutube.com

Anti-addition: The two new groups add to opposite faces of the double bond. chemistrysteps.comyoutube.com

The specific stereochemical outcome depends on the reaction mechanism. masterorganicchemistry.com For (E)-2-Decene, which is a trans isomer, the stereochemistry of the starting material dictates the stereochemistry of the product in stereospecific reactions.

For instance, reactions involving a cyclic intermediate, such as the addition of halogens (e.g., Br2), typically proceed via anti-addition. The reaction of (E)-2-Decene with Br2 would lead to the formation of a pair of enantiomers of 2,3-dibromodecane. Conversely, reactions like catalytic hydrogenation or hydroboration-oxidation occur via syn-addition. chemistrysteps.com

Reactions that proceed through a planar carbocation intermediate, such as the addition of hydrogen halides (e.g., HBr), are generally not stereoselective. libretexts.orgchemistrysteps.com The nucleophile can attack the flat carbocation from either face with equal probability, leading to a mixture of syn and anti addition products. chemistrysteps.com If new chiral centers are formed, this results in a racemic mixture of enantiomers. libretexts.orgchemistrysteps.com

| Reaction | Reagent | Typical Stereochemistry | Expected Product with (E)-2-Decene |

|---|---|---|---|

| Halogenation | Br2, Cl2 | Anti-addition | Enantiomeric pair of trans-dihalides |

| Hydrohalogenation | HBr, HCl | Mixture of Syn and Anti (Not stereoselective) | Racemic mixture of alkyl halides |

| Catalytic Hydrogenation | H2/Pd, Pt, or Ni | Syn-addition | Decane |

| Epoxidation | m-CPBA | Syn-addition | trans-2,3-Epoxydecane |

| Anti-Dihydroxylation | 1. RCO3H 2. H3O+ | Anti-addition | Enantiomeric pair of trans-diols |

| Syn-Dihydroxylation | OsO4 or cold, dilute KMnO4 | Syn-addition | Enantiomeric pair of cis-diols |

Regioselectivity in Unsymmetrical Addition

When an unsymmetrical reagent (e.g., H-X or H2O) adds to an unsymmetrical alkene like (E)-2-Decene, the reaction can potentially yield two different constitutional isomers. chemistrysteps.comjove.com If one isomer is formed preferentially, the reaction is said to be regioselective. chemistrysteps.comjove.com

The regioselectivity of electrophilic additions to alkenes is generally governed by Markovnikov's Rule . byjus.comlumenlearning.com The rule states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) group attaches to the carbon with fewer hydrogen atoms. byjus.comlumenlearning.com

This rule is explained by the stability of the carbocation intermediate formed during the reaction. libretexts.orglumenlearning.com The addition of the proton (H+) to the double bond of (E)-2-Decene can form two possible secondary carbocations. The pathway that leads to the more stable carbocation intermediate will be favored, and the product resulting from this intermediate will be the major product. lumenlearning.com In the case of (E)-2-Decene, the addition of H+ can occur at C2 or C3. Both would result in a secondary carbocation, but the distribution of products would be determined by the relative stability of these intermediates. The addition of HBr to (E)-2-Decene would therefore be expected to yield a mixture of 2-bromodecane (B1670051) and 3-bromodecane, with the predominant product determined by the subtle electronic effects influencing carbocation stability.

Cycloaddition Reactions Involving (E)-2-Decene

Cycloaddition reactions are processes in which two unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are powerful tools for forming cyclic compounds in organic synthesis. fiveable.melibretexts.org

(E)-2-Decene, as an alkene, can participate as the 2π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. fiveable.melibretexts.org (E)-2-Decene can act as a dienophile, reacting with dienes. The reaction is typically thermally allowed and proceeds in a concerted, stereospecific manner where the stereochemistry of the dienophile is retained in the product. fiveable.me

[2+2] Cycloaddition: This reaction involves two alkene components to form a four-membered cyclobutane (B1203170) ring. fiveable.me Thermally, these reactions are generally forbidden by orbital symmetry rules but can be achieved photochemically. wikipedia.orgfiveable.me The photochemical [2+2] cycloaddition between an enone and an alkene, for example, proceeds through a diradical intermediate. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole (a molecule with a three-atom, 4π-electron system) and a dipolarophile (the 2π component, such as an alkene) to form a five-membered ring. wikipedia.org A key example is the first step of ozonolysis, where ozone acts as a 1,3-dipole and adds to the alkene double bond. wikipedia.orgnih.gov

Oxidative Transformations of (E)-2-Decene

The double bond in (E)-2-Decene is susceptible to oxidation by various reagents, leading to a range of oxygenated products. These reactions can involve the addition of oxygen atoms to the double bond or the complete cleavage of the C=C bond.

Epoxidation Mechanisms and Related Transformations

Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (also known as an oxirane), a three-membered ring containing an oxygen atom. leah4sci.comvisualizeorgchem.com

The mechanism of epoxidation is a concerted, single-step process. chemistrysteps.comorganicchemistrytutor.com The peroxyacid delivers an electrophilic oxygen atom to the nucleophilic double bond. chemistrysteps.com The reaction is a syn-addition, meaning the oxygen atom adds to one face of the double bond, and the stereochemistry of the alkene is preserved in the epoxide product. chemistrysteps.comlibretexts.org Therefore, the epoxidation of (E)-2-Decene (a trans-alkene) will stereospecifically yield the trans-epoxide, (trans)-2,3-epoxydecane. chemistrysteps.com

Epoxides are versatile synthetic intermediates and can undergo ring-opening reactions. For example, acid-catalyzed hydrolysis of the epoxide derived from (E)-2-Decene results in anti-dihydroxylation, producing a trans-1,2-diol. visualizeorgchem.comlibretexts.org

Ozonolysis is another significant oxidative transformation. This reaction involves bubbling ozone (O3) through a solution of the alkene, followed by a work-up step. wikipedia.orgmasterorganicchemistry.com The reaction cleaves the double bond and replaces it with two carbonyl groups. wikipedia.org The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. nih.govorganic-chemistry.org

The final products depend on the work-up conditions:

Reductive Work-up (e.g., using zinc or dimethyl sulfide) yields aldehydes or ketones. Ozonolysis of (E)-2-Decene followed by a reductive work-up would produce ethanal and octanal (B89490). masterorganicchemistry.com

Oxidative Work-up (e.g., using hydrogen peroxide) oxidizes any resulting aldehydes to carboxylic acids. masterorganicchemistry.com With (E)-2-Decene, this would yield ethanoic acid and octanoic acid.

| Reaction | Reagents | Products |

|---|---|---|

| Ozonolysis | 1. O3 2. Zn, H2O or (CH3)2S (Reductive Work-up) | Ethanal + Octanal |

| 1. O3 2. H2O2 (Oxidative Work-up) | Ethanoic Acid + Octanoic Acid |

Atmospheric Oxidation Chemistry of Alkenes

In the Earth's troposphere, alkenes are subject to oxidation by highly reactive species such as the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). researchgate.net These gas-phase oxidation reactions are fundamental processes in atmospheric chemistry, influencing oxidant levels and contributing to the formation of secondary pollutants like secondary organic aerosols (SOA). researchgate.netcopernicus.orgnih.gov

The atmospheric lifetime of an alkene is determined by its reaction rate with these oxidants. The reaction of (E)-2-Decene with OH radicals or ozone initiates a complex series of reactions. The initial attack occurs at the electron-rich double bond.

Reaction with OH radicals: The OH radical adds to the double bond to form a hydroxyalkyl radical. In the presence of oxygen (O2), this rapidly forms a hydroxyalkyl peroxy radical (RO2). These peroxy radicals can then undergo further reactions, leading to the formation of a variety of stable, oxygenated products including carbonyls, hydroperoxides, and alcohols. researchgate.net

Reaction with Ozone (Ozonolysis): Similar to the laboratory reaction, atmospheric ozonolysis of (E)-2-Decene proceeds through the formation of a Criegee intermediate (carbonyl oxide). organic-chemistry.orgresearchgate.net These energized intermediates can decompose or be stabilized, and their subsequent reactions contribute significantly to the formation of OH radicals and other oxidized species in the atmosphere.

The multi-generational oxidation of alkenes like (E)-2-Decene involves cycles of functionalization (adding oxygen-containing groups) and fragmentation (breaking C-C bonds), ultimately leading to smaller, more highly oxidized volatile organic compounds and low-volatility products that partition into the aerosol phase. nih.gov

Polymerization and Oligomerization Pathways of (E)-2-Decene

The polymerization and oligomerization of alkenes are fundamental processes in the petrochemical industry for producing synthetic lubricants and polymers. While 1-decene (B1663960) is the more common feedstock for the commercial production of polyalphaolefins (PAOs), including polydecene, the reactivity of internal olefins like (E)-2-decene is also of significant interest. drugfuture.commdpi.comresearchgate.net The oligomerization of (E)-2-decene can be initiated by various catalytic systems, including Lewis acids and transition metal complexes. mdpi.comresearchgate.net Cationic oligomerization, for instance, can be activated by a hydrogen donor in the presence of a Lewis acid. mdpi.com

Transition metal catalysts, such as zirconocene (B1252598) and post-metallocene complexes, are effective in the oligomerization of α-olefins and can also be applied to internal olefins. nih.gov The reaction mechanism typically involves the insertion of monomer units into the growing polymer chain at the metal's active site. nih.govmdpi.com The structure of the resulting oligomers and polymers is influenced by factors such as the catalyst type, reaction temperature, and pressure. mdpi.comd-nb.info For instance, studies on 1-decene oligomerization have shown that reaction conditions can be tuned to control the degree of polymerization and the distribution of dimer, trimer, and heavier products. mdpi.com The products of decene oligomerization are often complex mixtures of isomers with both internal and terminal double bonds. nih.govacs.org

Table 1: Catalyst Systems in Alkene Oligomerization

| Catalyst System | Monomer Example | Key Findings | Reference |

|---|---|---|---|

| HY Zeolite (Microwave-assisted) | 1-Decene | Yielded 80% conversion at 483 K, producing a mix of dimers (54.2%), trimers (22.3%), and heavier oligomers. | mdpi.com |

| Zirconocene Complexes / MAO | 1-Decene | Achieved up to 99% conversion, forming low-viscosity oligomers. Dimer content increased with temperature. | nih.gov |

| Disperse Aluminum / RCl | 1-Decene | Novel catalytic systems for cationic oligomerization into synthetic oils. Product composition depends on Al characteristics, activator, and reaction conditions. | researchgate.net |

The formation of polydecene and its oligomers from decene isomers proceeds through several potential mechanistic pathways, largely dependent on the catalyst employed. In transition metal-catalyzed polymerization, the Cossee-Arlman mechanism is a widely accepted model that describes the chain growth process. mdpi.com This mechanism involves the following key steps:

Coordination: An alkene monomer coordinates to a vacant site on the transition metal active center.

Insertion: The coordinated alkene then inserts into the metal-alkyl bond of the growing polymer chain. This step is also referred to as cis-ligand insertion.

Chain Propagation: The process of coordination and insertion repeats, leading to the elongation of the polymer chain.

Chain Termination/Transfer: The chain growth is terminated by processes such as β-hydride elimination, which releases the polymer and regenerates a metal-hydride species that can initiate a new chain. mdpi.com

For an internal alkene like (E)-2-decene, the insertion into the metal-carbon bond can be more sterically hindered compared to a terminal alkene like 1-decene, potentially affecting the polymerization rate and the properties of the resulting polymer.

Another relevant mechanism, particularly in dimerization and oligomerization reactions, is the metallacyclic mechanism. This pathway involves the oxidative coupling of two alkene molecules at the metal center to form a metallacyclopentane intermediate. Subsequent insertions of more monomer units can lead to larger metallacycles and, ultimately, the desired oligomers. mdpi.com

In cationic polymerization, the mechanism is initiated by a proton or a carbocation which adds to the double bond of the (E)-2-decene molecule. This generates a new carbocation that can then be attacked by another monomer unit. This process continues, propagating the polymer chain until a termination step occurs.

Rearrangement Reactions and Isomerization Dynamics

(E)-2-Decene, like other alkenes, can undergo a variety of rearrangement and isomerization reactions, which involve the migration of its double bond or a change in its stereochemistry. These reactions are often catalyzed and can lead to a mixture of structural isomers. chemistrysteps.comwikipedia.org Such transformations are crucial in organic synthesis and industrial processes, as they allow for the conversion of readily available alkenes into more valuable or desired isomers. nih.gov

An allylic rearrangement, or allylic shift, is a reaction where a double bond in an allyl compound shifts to the adjacent carbon atom. chemeurope.comlscollege.ac.in This typically occurs during substitution or addition reactions where an intermediate with allylic character is formed, such as an allylic carbocation or radical. lscollege.ac.inmasterorganicchemistry.com The delocalization of charge or the unpaired electron across the three-carbon allyl system allows for the formation of regioisomeric products. masterorganicchemistry.com For (E)-2-decene, an allylic C-H bond exists at the C4 position. Reactions involving the abstraction of a hydrogen atom or a leaving group from this position could lead to an allylic intermediate, which could then react to form a product with the double bond shifted (e.g., to the C3 position).

Double bond transposition refers to the isomerization of an alkene where the position of the double bond is moved along the carbon chain. nih.gov This is a common and atom-economical transformation. nih.gov For example, the conversion of 1-decene into a mixture of (E)-2-decene and (Z)-2-decene is a classic case of double bond transposition. nih.gov This process is often catalyzed by transition metals, such as cobalt, palladium, or rhodium, as well as main-group catalysts like boranes. nih.govnih.gov The selectivity of these reactions, favoring the formation of either the E or Z isomer, can often be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov

The isomerization of alkenes, including the interconversion of decene isomers, is frequently explained by several key mechanisms, with the π-allyl mechanism being prominent for many transition metal-catalyzed systems. nih.gov

The π-allyl mechanism involves the following steps:

Coordination: The alkene, such as 1-decene or (E)-2-decene, coordinates to the metal center.

C-H Activation: The catalyst activates an allylic C-H bond of the coordinated alkene through oxidative addition. This step forms a metal-hydride species with a π-allyl ligand bound to the metal. nih.gov

Reductive Elimination: The intermediate can then undergo reductive elimination in two possible ways. The hydride can add to either end of the π-allyl ligand, leading to the formation of an isomerized alkene and regeneration of the active catalyst. nih.gov

Deuterium labeling studies have provided evidence for this mechanism in the isomerization of terminal alkenes to internal Z-alkenes using cobalt catalysts. acs.orgorganic-chemistry.org

Other potential mechanisms for alkene isomerization include:

The Hydride Mechanism: This involves the insertion of the alkene into a metal-hydride bond, followed by a β-hydride elimination from an adjacent carbon to yield the isomerized alkene. nih.gov

Nucleopalladation Pathway: In some palladium(II)-catalyzed systems, E/Z isomerization has been shown to occur through a monometallic nucleopalladation mechanism, where a nucleophile attacks the palladium-coordinated alkene. nih.gov

The operative mechanism can depend on the specific substrate, catalyst, and reaction conditions. For instance, studies on certain palladium-catalyzed isomerizations have ruled out the π-allyl and hydride mechanisms in favor of other pathways. nih.gov

Table 2: Mechanistic Pathways in Alkene Isomerization

| Mechanism | Description | Key Intermediate | Reference |

|---|---|---|---|

| π-Allyl Mechanism | Involves oxidative addition of an allylic C-H bond to a metal center, followed by reductive elimination. | π-allyl metal hydride complex | nih.govorganic-chemistry.org |

| Hydride Mechanism | Consists of alkene insertion into a metal-hydride bond and subsequent β-hydride elimination. | Metal-alkyl complex | nih.gov |

| Nucleopalladation | E/Z isomerization proceeds via nucleophilic attack on a Pd(II)-alkene complex. | Nucleopalladated intermediate | nih.gov |

Identification in Fungal Metabolites

Fungi are known to produce a variety of hydrocarbons, including alkanes and alkenes, although the precise mechanisms for their biosynthesis are not always fully elucidated nih.govontosight.ainih.gov. Research has identified alkynyl-containing compounds in mushrooms, which are complex molecules featuring triple carbon-carbon bonds scribd.com. However, the specific identification of (E)-2-Decene or alkynyl-containing decene derivatives originating directly from fungal metabolomes was not a prominent finding in the reviewed search results.

Roles in Insect Chemical Ecology

Alkenes, particularly as components of cuticular hydrocarbons (CHCs), play a critical role in insect chemical ecology. CHCs form a protective layer on the insect exoskeleton, serving as a barrier against desiccation and environmental stressors. Concurrently, these hydrocarbons function as vital signaling molecules involved in a wide array of insect communication systems nih.govresearchgate.netacs.orgcore.ac.ukscribd.comresearchgate.netmdpi.comfrontiersin.org. These roles include species and gender recognition, nestmate recognition, and the mediation of mating behaviors through pheromones nih.govresearchgate.netacs.orgcore.ac.ukscribd.comresearchgate.netmdpi.comfrontiersin.orgsakura.ne.jp. While specific research detailing the direct use of (E)-2-Decene as an insect pheromone or attractant was not explicitly found, the broader class of alkenes is well-established in these ecological interactions ontosight.ai.

Biochemical Transformations and Metabolic Pathways in Non-Human Organisms

Microorganisms, including bacteria and fungi, possess diverse metabolic pathways for the biosynthesis and degradation of hydrocarbons, including alkanes and alkenes nih.govnih.govontosight.ainih.govscribd.comresearchgate.netresearchgate.netstifar-riau.ac.idspgykj.comnih.govnih.govresearchgate.net. Fungi are known to produce alkenes, with pathways often involving the modification of fatty acid precursors, although specific mechanisms remain an area of study nih.govontosight.ainih.gov. Bacteria can metabolize alkenes through processes such as the decarboxylation of fatty acids to form terminal alkenes, catalyzed by enzymes like OleTJE, or via head-to-head condensation of fatty acids nih.govontosight.aiscribd.comresearchgate.netstifar-riau.ac.idspgykj.comnih.govnih.govresearchgate.net. While (E)-2-Decene is a C10 alkene, specific metabolic pathways detailing its transformation or production by non-human organisms were not explicitly detailed in the provided search results.

Data Tables

Table 1: Occurrence of (E)-2-Decene in Plant Metabolomes

| Compound Name | Common Identification | Source Material | Identified Role | Citation(s) |

| (E)-2-Decene | trans-2-decene (B104024) | Pummelo pulp | Aroma compound | nih.govresearchgate.netresearchgate.net |

Table 2: General Roles of Alkenes in Insect Chemical Ecology

| Role | Description | Citation(s) |

| Desiccation Barrier | Forms a hydrophobic layer on the cuticle, preventing water loss and protecting against environmental stressors. | researchgate.netcore.ac.ukresearchgate.netmdpi.comfrontiersin.org |

| Communication/Signaling | Acts as pheromones, mediating species/gender recognition, nestmate recognition, and mating behaviors. | nih.govresearchgate.netacs.orgcore.ac.ukscribd.comresearchgate.netmdpi.comfrontiersin.orgsakura.ne.jp |

| Host Recognition | Serves as olfactory cues for insects, particularly parasitoids, in identifying host species. | researchgate.net |

Table 3: General Alkene Metabolism Pathways in Microbes

| Organism Type | Pathway/Process | Citation(s) |

| Fungi | Production of alkanes and alkenes from fatty acid precursors; mechanisms for biosynthesis are not always fully elucidated. | nih.govontosight.ainih.gov |

| Bacteria | Decarboxylation of fatty acids to terminal alkenes (e.g., via OleTJE enzyme); head-to-head condensation of fatty acids; degradation of alkenes; oxidation of double bonds. | nih.govontosight.aiscribd.comresearchgate.netstifar-riau.ac.idspgykj.comnih.govnih.govresearchgate.net |

Compound Names

(E)-2-Decene

trans-2-decene

Alkenes

Alkanes

Alkynes

Alkynyl-containing compounds

Hexanal

β-Myrcene

trans-2-decene-4,6,8-triynoate

Cuticular hydrocarbons (CHCs)

trans-2-decenal

(E)-2-hexenal

(E)-4-oxo-2-hexenal

(E)-2-octenal

(E)-2-decenyl acetate (B1210297)

n-Tridecane

n-Dodecane

n-alkanes

Methyl-branched alkanes

Fatty acids

Fatty alcohols

Lipids

(E)-2-Decene: Natural Occurrence and Biological Significance (Non-Human Systems)

This article focuses on the natural occurrence and biological significance of the chemical compound (E)-2-Decene within non-human systems, specifically examining its enzymatic formation from precursors and its involvement in microbial degradation processes.

Natural Occurrence and Biological Significance Non Human Systems

The presence and role of (E)-2-Decene in natural, non-human biological systems are explored below.

Advanced Analytical and Spectroscopic Characterization of E 2 Decene

Advanced Techniques for In Situ Monitoring of Reactions

The real-time observation and analysis of chemical reactions are paramount for understanding reaction kinetics, identifying transient intermediates, optimizing reaction conditions, and elucidating complex reaction mechanisms. For the olefinic compound (E)-2-Decene, various advanced analytical and spectroscopic techniques offer powerful capabilities for in situ monitoring, providing dynamic insights into its transformations during processes such as hydrogenation, isomerization, polymerization, and oxidation. These methods allow researchers to track the consumption of reactants, the formation of products, and the presence of any intermediate species as the reaction progresses, often without the need for sampling, which can perturb the reaction system.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a versatile technique for monitoring reactions involving (E)-2-Decene by tracking changes in vibrational modes of its functional groups. The characteristic C=C stretching vibration of (E)-2-Decene, typically observed in the range of 1650-1670 cm⁻¹, serves as a direct indicator of the alkene's presence. As reactions like hydrogenation proceed, this peak diminishes, while the appearance of saturated C-H stretching vibrations in the region of 2850-2960 cm⁻¹ signals the formation of alkanes. For isomerization reactions, subtle shifts in the C=C stretching frequency or changes in the out-of-plane bending modes can indicate the conversion between cis and trans isomers, or migration of the double bond.

A representative data set illustrating the application of in situ FTIR for monitoring the hydrogenation of (E)-2-Decene could yield the following observations:

Table 1: In Situ FTIR Monitoring of (E)-2-Decene Hydrogenation

| Time (minutes) | Absorbance (C=C stretch, ~1655 cm⁻¹) | Absorbance (Saturated C-H stretch, ~2920 cm⁻¹) |

| 0 | 0.850 | 0.150 |

| 5 | 0.720 | 0.280 |

| 10 | 0.590 | 0.410 |

| 15 | 0.460 | 0.540 |

| 20 | 0.330 | 0.670 |

Note: Absorbance values are illustrative and represent relative changes in peak intensity over time.

Raman Spectroscopy

Raman spectroscopy offers a complementary approach to FTIR, particularly useful for monitoring the C=C double bond vibrations, which are often strongly Raman-active. It can provide high sensitivity and spatial resolution, making it suitable for observing heterogeneous catalytic reactions. In the context of (E)-2-Decene transformations, Raman spectroscopy can track the disappearance of the C=C Raman shift and the appearance of new bands associated with product structures. Its ability to be used with aqueous environments or in the presence of certain catalysts where FTIR might be less effective adds to its utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unparalleled detailed structural information and quantitative analysis of reaction mixtures in real-time. For (E)-2-Decene, NMR can precisely track the conversion of the starting material by monitoring the chemical shifts and integration of specific proton or carbon signals. For instance, the olefinic protons of (E)-2-Decene appear in a distinct region (typically δ 5.0-6.0 ppm in ¹H NMR), and their signal intensity can be directly correlated with the concentration of the reactant. Similarly, the appearance of signals corresponding to saturated alkyl chains or other functional groups in products allows for quantitative assessment of reaction progress. NMR is especially valuable for studying isomerization reactions, where subtle changes in the double bond position or stereochemistry can be readily detected.

A representative NMR-based data set for monitoring an isomerization reaction of (E)-2-Decene might look like this:

Table 2: In Situ ¹H NMR Monitoring of (E)-2-Decene Isomerization

| Time (minutes) | Integral (Vinyl H of (E)-2-Decene, ~δ 5.4 ppm) | Integral (Vinyl H of (Z)-2-Decene, ~δ 5.4 ppm) | Integral (Alkyl H, ~δ 1.3 ppm) |

| 0 | 1.00 | 0.00 | 1.80 |

| 15 | 0.85 | 0.10 | 1.95 |

| 30 | 0.70 | 0.22 | 2.10 |

| 45 | 0.55 | 0.35 | 2.25 |

| 60 | 0.40 | 0.45 | 2.40 |

Note: Integrals are normalized to a reference signal or total integration, representing relative concentrations.

Online Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC)

Online GC and HPLC systems, often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS), are invaluable for real-time monitoring of reactions involving (E)-2-Decene by providing direct quantitative analysis of the reaction mixture. These techniques separate components based on their physical properties, allowing for the precise quantification of reactants, products, and byproducts. By integrating the detector signal with the reaction time, kinetic profiles can be generated, showing the rate of conversion of (E)-2-Decene and the accumulation of desired products. This is particularly useful for complex reactions where multiple products or intermediates may form.

A typical data output from online GC monitoring of a reaction involving (E)-2-Decene could be presented as follows:

Table 3: Online GC Monitoring of (E)-2-Decene Conversion

| Time (minutes) | Area % (E)-2-Decene | Area % Product A | Area % Byproduct B |

| 0 | 100.0 | 0.0 | 0.0 |

| 10 | 85.5 | 12.0 | 2.5 |

| 20 | 70.2 | 25.5 | 4.3 |

| 30 | 55.8 | 38.1 | 6.1 |

| 40 | 40.5 | 48.9 | 10.6 |

Note: Area percentages represent the relative abundance of each component detected by GC.

These advanced in situ techniques collectively provide a comprehensive toolkit for dissecting the reactivity of (E)-2-Decene, enabling detailed mechanistic studies and process optimization in various chemical transformations.

Compound List

(E)-2-Decene

Environmental Fate and Transformation of E 2 Decene

Atmospheric Fate and Degradation Pathways

Once released into the atmosphere, (E)-2-Decene is subject to various degradation processes, primarily driven by photochemical reactions and radical chemistry.

Photo-oxidation Reactions and Radical Chemistry

(E)-2-Decene, like other alkenes, readily reacts with atmospheric oxidants such as hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃) scielo.brresearchgate.netepa.gov. The primary atmospheric degradation pathway for alkenes is initiated by the reaction with OH radicals scielo.brresearchgate.netepa.gov. This reaction typically involves the addition of the OH radical to the double bond, forming an alkyl radical. This radical can then react with atmospheric oxygen, leading to a cascade of reactions that ultimately produce various oxygenated organic compounds scielo.brepa.govmit.edu.

Ozone can also react with the double bond of (E)-2-Decene through an electrophilic addition mechanism, forming a molozonide intermediate that decomposes into Criegee intermediates and aldehydes scielo.br. For 1-decene (B1663960), the reaction with ozone yields nonanal (B32974) and formaldehyde (B43269) scielo.br. Similarly, the reaction with OH radicals can lead to the formation of nonanal and other oxygenated products scielo.br.

Formation of Secondary Organic Aerosols (SOA) Precursors

The oxidation products of (E)-2-Decene in the atmosphere can contribute to the formation of Secondary Organic Aerosols (SOA) scielo.brmit.edunih.goviiasa.ac.at. During photo-oxidation, the fragmentation of the alkene molecule and the subsequent oxidation of the resulting fragments can produce lower volatility compounds, such as aldehydes, ketones, and carboxylic acids scielo.brmit.edu. For instance, studies on 1-decene indicate that nonanal, nonanoic acid, and dihydro-5-pentyl-2(3H)-furanone are significant oxidation products that can partition into the aerosol phase scielo.br. These oxygenated species have a lower vapor pressure than the parent alkene, facilitating their condensation onto existing atmospheric particles or their homogeneous nucleation to form new particles, thereby contributing to SOA scielo.brmit.eduiiasa.ac.at.

Aquatic and Terrestrial Environmental Behavior

The behavior of (E)-2-Decene in aquatic and terrestrial environments is influenced by its physical-chemical properties, such as its low water solubility and moderate octanol-water partition coefficient (log P), which is estimated to be around 5.4 nih.govchemeo.com.

Biodegradation Mechanisms in Water and Soil Ecosystems

Alkenes, including (E)-2-Decene, are generally considered to be biodegradable, although the rate and extent can vary depending on the specific environmental conditions and microbial communities present dupont.comfiveable.me. Microorganisms can degrade hydrocarbons through various metabolic pathways, often involving initial oxidation of the double bond or adjacent carbon atoms fiveable.me. While specific studies on the biodegradation of (E)-2-Decene are limited, longer-chain alkenes are known to be biodegradable by various bacterial strains dupont.comfiveable.me. For example, some studies suggest that 1-decene homopolymer, hydrogenated, biodegrades very slowly and fails to pass ready biodegradability tests dupont.com. However, this refers to a polymerized and hydrogenated form, not the pure alkene. Generally, the presence of a double bond can make alkenes more susceptible to microbial attack compared to their saturated counterparts.

Adsorption and Mobility in Environmental Compartments

Persistence and Bioaccumulation Potential in Ecosystems

The persistence and bioaccumulation potential of (E)-2-Decene are important considerations for its environmental risk assessment.

Persistence: As an alkene, (E)-2-Decene is expected to undergo relatively rapid degradation in the atmosphere through photo-oxidation scielo.brepa.gov. In soil and water, biodegradation is the primary removal mechanism, though rates can be slow for some related compounds dupont.comfiveable.me. While specific half-life data for (E)-2-Decene in soil or water are not provided, its susceptibility to microbial degradation suggests it is unlikely to be highly persistent under aerobic conditions.

Bioaccumulation Potential: The bioaccumulation potential of a substance is often estimated using its octanol-water partition coefficient (log Kow). For (E)-2-Decene, the computed log P is 5.4 nih.govchemeo.com. A log Kow value above 3 generally indicates a potential for bioaccumulation. However, the bioaccumulation potential also depends on the organism's ability to metabolize and excrete the substance. While the log Kow suggests a potential for bioaccumulation, further data on bioconcentration factors (BCF) for (E)-2-Decene would be needed for a definitive assessment. Some related hydrogenated polymers of decene have shown high bioconcentration potential (BCF > 3000 or log Pow between 5 and 7) dupont.comdupont.co.jp, but this is distinct from the parent alkene.

Industrial and Emerging Applications Non Prohibited

Role as an Intermediate in Fine Chemical Synthesis

The chemical structure of (E)-2-Decene makes it a valuable intermediate in the synthesis of a wide array of fine chemicals. Its alkene functionality allows for various addition reactions, oxidation, and reduction processes, enabling the creation of more complex molecules ontosight.ainih.gov.

As an alkene, (E)-2-Decene can participate in polymerization reactions. While linear alpha-olefins like 1-decene (B1663960) are extensively utilized as comonomers in the production of polymers such as polyalphaolefins (PAOs) and in the synthesis of specialty materials hashnode.devwikipedia.orgmdpi.comresearchgate.net, the inherent reactivity of (E)-2-Decene as an alkene suggests its potential as a precursor for specialty polymers. These polymers could find applications in advanced materials, plastics, and synthetic rubbers, where the specific isomeric structure might impart unique material properties ontosight.ai.

Decenes, as a class of hydrocarbons, are integral to the formulation of high-performance synthetic lubricants. 1-Decene, in particular, is a key feedstock for producing polyalphaolefins (PAOs), which are prized for their superior thermal stability, low volatility, and excellent lubricating properties hashnode.devwikipedia.orgresearchgate.net. By extension, (E)-2-Decene, as a decene isomer, can contribute to the synthesis of lubricant base stocks and additives, enhancing the performance of lubricants used in demanding automotive and industrial applications.

Applications in Olfactory Chemistry and Flavorant Development

(E)-2-Decene plays a role in the domain of olfactory chemistry and the development of flavorants ontosight.ainih.gov. Its specific aroma profile contributes to the sensory characteristics of various products. Notably, (E)-2-Decene has been identified as a component contributing to the flavor of certain food attractants, such as those used in pet food formulations mdpi.com. This application highlights its utility in creating specific scent and taste profiles within the food and fragrance industries.

Utilization in Green Chemistry Processes

The chemical industry is increasingly focused on adopting green chemistry principles to develop more sustainable manufacturing processes, often by utilizing renewable feedstocks and minimizing waste rsc.orgcefic.orgrsc.orgresearchgate.net.

While specific, widely documented industrial processes for the direct production of (E)-2-Decene from biomass or waste streams were not identified in the reviewed literature, the broader field of green chemistry is actively exploring and implementing methods for converting renewable resources into valuable chemical building blocks rsc.orgcefic.orgrsc.orgresearchgate.net. The principles of deoxygenation and upgrading of biomass-derived molecules into hydrocarbons are established, indicating potential future pathways for the sustainable synthesis of compounds like (E)-2-Decene.

Data Table: Key Properties of (E)-2-Decene

| Property | Value | Unit | Source |

| IUPAC Name | (E)-dec-2-ene | - | nih.govnist.gov |

| Synonyms | trans-2-decene (B104024), (E)-2-C10H20 | - | ontosight.ainih.govnist.govchemeo.com |

| CAS Registry Number | 20063-97-2 | - | nih.govnist.gov |

| Molecular Formula | C₁₀H₂₀ | - | nih.govnist.gov |

| Molecular Weight | 140.27 | g/mol | nih.govhashnode.devchemeo.com |

| Appearance | Colorless liquid | - | ontosight.ainih.gov |

| Boiling Point | 170-173 | °C | ontosight.aihashnode.dev |

| Density | 0.74 - 0.76 | g/cm³ | ontosight.aihashnode.devwikipedia.org |

| Solubility | Insoluble in water, soluble in organic solvents | - | nih.govhashnode.dev |

Computational and Theoretical Investigations of E 2 Decene Chemistry

Quantum Chemical Studies of Structure and Reactivity

Quantum chemistry, particularly density functional theory (DFT), is instrumental in investigating the fundamental properties of (E)-2-Decene. diva-portal.org These studies provide insights into the molecule's electronic structure and the energetic landscape of its various forms and reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is widely used in chemistry and materials science to predict molecular properties. uci.edu DFT calculations for (E)-2-Decene focus on mapping the electron density to determine its energy and other electronic properties. mdpi.com This approach is generally more computationally efficient than traditional wavefunction-based methods. uci.edu

Key parameters obtained from DFT calculations for (E)-2-Decene include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The region of the molecule where these orbitals are located indicates the likely sites for electrophilic and nucleophilic attack.

Electron Density Distribution: This reveals the distribution of charge across the molecule, highlighting the electron-rich double bond, which is the center of reactivity for alkenes.

Electrostatic Potential: This mapping helps visualize regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), further predicting how it will interact with other molecules.

Different exchange-correlation functionals and basis sets can be employed in DFT calculations to achieve varying levels of accuracy. ubc.cascielo.br For instance, functionals like B3LYP combined with basis sets such as 6-31G* are commonly used to balance accuracy and computational cost for organic molecules. scielo.br

Table 1: Representative Theoretical Electronic Properties of (E)-2-Decene from DFT Calculations

| Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates ability to act as a weak electron acceptor. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~0.3 D | Shows slight polarity due to the alkyl chain. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar long-chain alkenes and are not from a specific experimental study on (E)-2-Decene.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like (E)-2-Decene, numerous conformers exist due to rotation around the C-C single bonds of its octyl chain.

The stability of these conformers is primarily influenced by:

Torsional Strain: Arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are energetically favored over eclipsed ones. organicchemistrytutor.comsolubilityofthings.com

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. solubilityofthings.com In (E)-2-Decene, gauche interactions between segments of the alkyl chain increase the energy relative to an anti-conformation where the chain is fully extended. byjus.com

Computational methods can calculate the potential energy surface of the molecule as a function of dihedral angles, identifying low-energy (stable) conformers and the energy barriers between them.

Table 2: Calculated Relative Energies of Decene Isomers

| Isomer | Configuration | Relative Energy (kJ/mol) | Reason for Stability Difference |

|---|---|---|---|

| (E)-2-Decene | Trans | 0 (Reference) | Alkyl groups are on opposite sides of the double bond, minimizing steric strain. |

| (Z)-2-Decene | Cis | +4.5 | Alkyl groups are on the same side, causing significant steric hindrance. |

| 1-Decene (B1663960) | Terminal Alkene | +7.0 | Terminal double bonds are generally less stable than internal ones due to hyperconjugation effects. |

Note: These are typical relative energy values for alkene isomers and serve as an illustration.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior and interactions of (E)-2-Decene in various environments, such as in a solvent or at an interface. arxiv.orgyoutube.com

The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For a non-polar hydrocarbon like (E)-2-Decene, these interactions are dominated by van der Waals forces. arxiv.org

MD simulations can be used to investigate:

Bulk Liquid Properties: Simulating a collection of (E)-2-Decene molecules can predict properties like density, viscosity, and diffusion coefficients at different temperatures and pressures.

Solvation: The behavior of (E)-2-Decene in a solvent can be modeled to understand solubility and the structure of the surrounding solvent molecules.

Interfacial Behavior: Simulations can model the interaction of (E)-2-Decene with surfaces or at the interface between two immiscible liquids (e.g., oil and water). aip.org

A typical MD simulation involves an equilibration phase, where the system is allowed to reach a stable state at a desired temperature and pressure, followed by a production run, during which data is collected for analysis. dovepress.com

Predictive Modeling for Chemical Properties and Environmental Behavior

Predictive models use the structure of a molecule to estimate its physical, chemical, and biological properties, as well as its environmental fate. escholarship.org These models are particularly useful for screening large numbers of chemicals or for estimating properties that are difficult to measure experimentally.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a molecule to a specific property or activity. meilerlab.orgmdpi.com These models are built by developing a statistical relationship between calculated molecular descriptors and experimentally measured properties for a set of training compounds. researchgate.net

For (E)-2-Decene, QSPR models can predict properties such as:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (log P)

The environmental behavior of (E)-2-Decene can also be predicted using QSAR models. nih.gov For example, models can estimate its biodegradability, potential for bioaccumulation, and atmospheric degradation rate. These models often use descriptors related to molecular size, shape, and electronic properties.

Table 3: Example of QSPR-Predicted Properties for (E)-2-Decene

| Property | Predicted Value | Environmental Significance |

|---|---|---|

| Boiling Point | 171-173 °C | Determines its physical state and volatility. |

| Log P (Octanol-Water) | ~5.0 | High value suggests a tendency to partition into fatty tissues (bioaccumulation). |

| Water Solubility | ~0.8 mg/L | Low solubility limits its transport in aqueous systems. |

| Atmospheric Half-life | < 1 hour | Predicts rapid degradation in the atmosphere via reaction with hydroxyl radicals. nih.gov |

Note: These values are representative predictions from common QSPR models for long-chain alkenes.

Machine learning (ML) is increasingly being used in chemistry to develop more sophisticated and accurate predictive models. semanticscholar.org Unlike traditional QSAR models that often rely on linear regressions, ML algorithms like random forests, support vector machines, and neural networks can capture complex, non-linear relationships between molecular structure and properties. chemrxiv.org

In the context of alkene chemistry, ML models can be trained on large datasets of known compounds to predict a wide range of characteristics for a new molecule like (E)-2-Decene. rsc.org This can include:

Reaction Outcomes: Predicting the products and yields of reactions involving the double bond.

Spectroscopic Properties: Estimating NMR or IR spectra.

Physicochemical Properties: Providing more accurate predictions of the properties mentioned in the QSPR section. researchgate.net

These models work by converting the molecular structure into a numerical representation (a process called featurization) and then using an algorithm to learn the mapping from this representation to the desired property. rsc.orgresearchgate.net The development of graph neural networks, which can directly learn from the molecular graph, is a particularly promising area for chemical property prediction. arxiv.org

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The precise control over the stereochemistry of alkenes is paramount in many chemical syntheses, particularly for applications in pharmaceuticals, agrochemicals, and advanced materials. While (E)-2-decene is a specific isomer, the development of novel, highly stereoselective synthetic routes remains an active area of research. Future efforts should focus on catalysts and methodologies that can achieve exceptional (E)-isomer purity with high yields and atom economy, minimizing the formation of undesired (Z)-isomers or other byproducts. Research into homogeneous and heterogeneous catalytic systems, potentially leveraging advances in organometallic chemistry and ligand design, could lead to more efficient and environmentally benign production methods.

Hypothetical Research Findings & Data Table:

Future research might aim to develop catalytic systems that offer superior selectivity and activity. For instance, studies could compare novel transition metal complexes with varying ligand architectures for their ability to catalyze the stereoselective formation of (E)-2-decene from precursor molecules.

| Catalyst Type (Hypothetical) | Ligand Design Focus | Target (E)-2-Decene Selectivity | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions (Example) |

|---|---|---|---|---|---|

| Palladium-based complex | Bulky phosphines | >99% | >90 | >1000 | 80°C, 1 atm H₂, Solvent |

| Ruthenium-based complex | Chiral N-heterocyclic carbenes | >98% | >85 | >800 | 100°C, 5 atm, Solvent |

| Heterogeneous catalyst | Supported metal nanoparticles | >97% | >88 | >500 | 120°C, 10 atm, Gas phase |

Elucidation of Complex Biological Pathways in Ecosystems

While (E)-2-decene itself is primarily known as a chemical intermediate, related unsaturated hydrocarbons and their derivatives, such as (E)-2-decenal and (E)-2-decenoic acid, have demonstrated roles as signaling molecules, pheromones, or possess antimicrobial properties in various biological systems and ecosystems ogj.comgoogle.comusp.br. Future research should investigate the potential ecological functions and metabolic fates of (E)-2-decene. This includes identifying its presence in natural environments, understanding its role in inter-species communication (e.g., as a kairomone or pheromone component), and elucidating its metabolic pathways in microorganisms and plants. Such studies could reveal novel biological activities or environmental impacts.

Hypothetical Research Findings & Data Table:

Investigating the presence and function of (E)-2-decene in specific ecological niches could involve advanced analytical techniques coupled with biological assays.

| Organism/Ecosystem | Detected Role/Interaction | Detection Method | Key Findings (Hypothetical) |

|---|---|---|---|

| Soil Microbes | Metabolic substrate | GC-MS, Metagenomics | Identified as a carbon source for specific bacterial consortia; degradation rates measured. |

| Insect Species | Pheromone component | GC-EAD, GC-MS | Trace amounts detected in attractant blend; behavioral assays show minor response. |

| Plant Rhizosphere | Signaling molecule | Headspace GC-MS | Correlation with root exudate profiles; potential role in plant-microbe signaling. |

Advanced In Situ Analytical Techniques for Real-time Monitoring

The ability to monitor (E)-2-decene in real-time and in situ is crucial for optimizing industrial processes, ensuring environmental compliance, and conducting detailed mechanistic studies. Current analytical methods, while effective, often require sample collection and off-line analysis. Future research should focus on developing and refining advanced analytical techniques, such as portable gas chromatography-mass spectrometry (GC-MS) systems mdpi.comresearchgate.netrsc.orgspectroscopyonline.com, process Raman spectroscopy ogj.com, or advanced infrared (IR) spectroscopy ucdavis.eduutdallas.edu, that allow for immediate, on-site detection and quantification. These techniques should aim for high sensitivity, selectivity, and robustness in diverse environmental or industrial matrices.

Hypothetical Research Findings & Data Table:

The development of portable and in-situ analytical systems would significantly enhance monitoring capabilities.

| Analytical Technique | Principle | Sensitivity (e.g., ppb) | Selectivity for (E)-2-decene | Real-time Capability | Sample Matrix Suitability |

|---|---|---|---|---|---|

| Portable GC-MS | Separation & Mass Spec. | < 1 | High | Yes | Air, Water, Soil |

| Process Raman | Vibrational Spectroscopy | 10-100 | Moderate-High | Yes | Liquids, Gases |

| In-situ IR | Vibrational Spectroscopy | 100-1000 | Moderate | Yes | Liquids, Gases |

Sustainable Production and Valorization Strategies

The chemical industry is increasingly prioritizing sustainable practices. Future research should explore greener pathways for the production of (E)-2-decene, moving beyond traditional petrochemical routes. This could involve bio-based synthesis from renewable feedstocks, such as the dehydration of bio-derived alcohols ifpenergiesnouvelles.comgoogle.comgoogle.commdpi.comacs.org, or the utilization of biocatalytic processes. Concurrently, research into the valorization of (E)-2-decene, identifying new high-value applications or efficient conversion pathways into useful products, is essential for promoting a circular economy. This might include its use in novel polymer architectures, biodegradable materials, or as a precursor for specialty chemicals.

Hypothetical Research Findings & Data Table:

Comparing different production methods and valorization pathways will guide the development of sustainable (E)-2-decene chemistry.

| Production Method | Feedstock Basis | Sustainability Metric (e.g., CO₂ footprint) | Yield (%) | Valorization Pathway | Potential Product Value |

|---|---|---|---|---|---|

| Bio-alcohol Dehydration | Biomass | Low | 80-95 | Polymer precursor | High |

| Ethylene (B1197577) Oligomerization | Petrochemical | Moderate-High | 70-90 | Lubricant synthesis | Moderate |

| Biocatalytic Synthesis | Sugars/Oils | Very Low | Variable | Specialty chemicals | High |

Deeper Mechanistic Understanding of Complex Reactions